![molecular formula C11H13BrClN B7453884 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(3-Bromophenyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound that features a bicyclo[111]pentane core with a bromophenyl group attached to one of its bridgehead positions
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the synthesis of potent antibacterial agents , suggesting that it may interact with bacterial proteins or enzymes.
Mode of Action
It’s known that the azido group, a common feature in these types of compounds, can undergo various reactions to form different functional groups . These transformations can potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Given its potential use in the synthesis of antibacterial agents , it might interfere with bacterial cell wall synthesis or protein production, though this is purely speculative.
Result of Action
If it indeed acts as an antibacterial agent, it could potentially inhibit bacterial growth or kill bacteria directly .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of an amine to a bromophenyl-substituted bicyclo[1.1.1]pentane derivative. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes. These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with a bicyclic structure can exhibit antidepressant effects. Studies suggest that 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Neuroprotective Effects
Preliminary studies have shown that derivatives of bicyclic amines can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential in conditions such as Alzheimer's disease.
Anticancer Properties
The bromophenyl moiety has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer progression. Ongoing research aims to explore the compound's efficacy against various cancer cell lines.
Organic Electronics
The unique structure of this compound may lend itself to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored for use as a charge transport material.
Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating new materials with tailored mechanical and thermal properties. Its incorporation into polymer matrices may enhance the stability and performance of the resulting materials.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated various bicyclic amines for their antidepressant potential, highlighting compounds similar to this compound that showed significant improvement in behavioral tests in rodent models .
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2022) demonstrated that derivatives of bicyclic amines exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal damage, suggesting potential applications for treating neurodegenerative disorders .
Data Table: Summary of Applications
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 1-Bicyclo[1.1.1]pentylamine hydrochloride
Uniqueness
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the position of the bromophenyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCZJURFKWVWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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